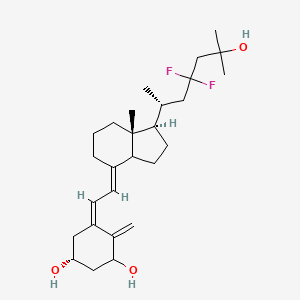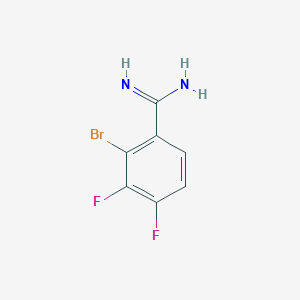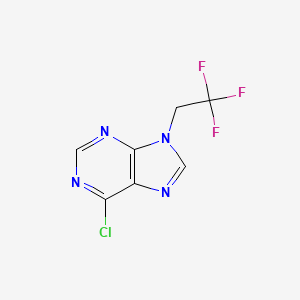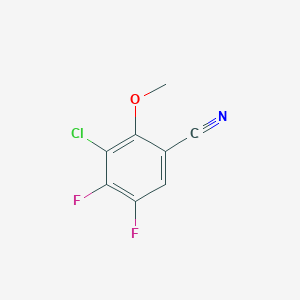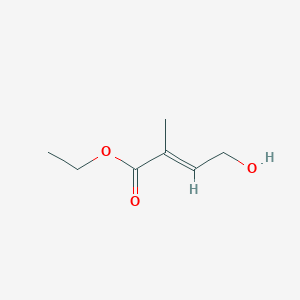
ethyl (E)-4-hydroxy-2-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes an ethyl group, a hydroxyl group, and a double bond in the E-configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-hydroxy-2-methylbut-2-enoate can be achieved through several methods. One common approach is the esterification of 4-hydroxy-2-methylbut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction while minimizing by-products.
化学反応の分析
Types of Reactions
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxo-2-methylbut-2-enoate.
Reduction: The double bond can be reduced to form ethyl 4-hydroxy-2-methylbutanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Ethyl 4-oxo-2-methylbut-2-enoate.
Reduction: Ethyl 4-hydroxy-2-methylbutanoate.
Substitution: Ethyl 4-chloro-2-methylbut-2-enoate.
科学的研究の応用
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is employed in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl (E)-4-hydroxy-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of the corresponding acid and alcohol. This process can influence various metabolic pathways and cellular functions.
類似化合物との比較
Ethyl (E)-4-hydroxy-2-methylbut-2-enoate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Ethyl 4-hydroxybutanoate: Similar in structure but lacks the double bond, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the E-configuration of the double bond, which imparts distinct chemical and physical properties.
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
ethyl (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-10-7(9)6(2)4-5-8/h4,8H,3,5H2,1-2H3/b6-4+ |
InChIキー |
PLKAMKXQJQQXJV-GQCTYLIASA-N |
異性体SMILES |
CCOC(=O)/C(=C/CO)/C |
正規SMILES |
CCOC(=O)C(=CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


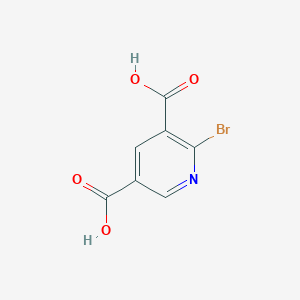
![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)

![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)

![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)


